2-Aminooxazolo[4,5-c]quinoline
Description
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3O/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13) |
InChI Key |
FUNBZNZXJIFZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)N |
Origin of Product |
United States |
Preparation Methods
Thiourea Formation and Carbodiimide Cyclization Route
One of the most efficient and widely reported methods for synthesizing 2-aminooxazolo[4,5-c]quinoline derivatives involves a thiourea intermediate formation followed by carbodiimide-mediated cyclization. This approach was developed and optimized by Voight et al. at Abbott Laboratories, resulting in a streamlined synthetic route that eliminates intermediate isolations and facilitates rapid preparation of pentacyclic TRPV1 antagonists.
- Key Steps:
- Formation of thiourea intermediate from appropriate amine and isothiocyanate precursors.
- Cyclization via carbodiimide reagents to form the oxazoloquinoline ring.
- Advantages:
- High efficiency and selectivity.
- Avoids purification of intermediates, reducing time and material loss.
- Enables rapid synthesis of compound libraries.
- Notable Outcome:
- Identification of compound (S)-4 as a potent TRPV1 ligand.
Metal-Free One-Pot Synthesis Using Molecular Iodine Catalyst
A metal-free, eco-friendly synthetic protocol for quinoline derivatives related to the oxazoloquinoline scaffold has been reported, which could be adapted for 2-aminooxazolo[4,5-c]quinoline synthesis. This method employs molecular iodine (20 mol%) as a catalyst in acetonitrile at 80 °C, facilitating a pseudo three-component reaction between aryl amines and acetylenedicarboxylates.
- Key Features:
- One-pot reaction combining multiple bond formations (C–N and C–C).
- Avoids metal contamination, beneficial for pharmaceutical applications.
- Broad substrate scope with good yields.
Cyclization via Electrocyclization of Carbodiimide-Containing Precursors
Though focusing on pyrroloquinoline analogs, the electrocyclization of carbodiimide-bearing precursors provides mechanistic insights applicable to oxazoloquinoline synthesis. This method involves:
- Curtius rearrangement of carboxylic acid to isocyanate.
- Electrocyclization forming the heterocyclic quinoline core.
- Subsequent functional group manipulations to achieve target compounds.
While this route is more complex and was primarily applied to pyrroloquinoline alkaloids, the principles are informative for designing oxazoloquinoline syntheses.
Comparative Summary of Preparation Methods
Research Findings and Notes
- The thiourea/carbodiimide method has been optimized to eliminate intermediate isolation, significantly improving throughput for library synthesis of TRPV1 antagonists based on 2-aminooxazolo[4,5-c]quinoline.
- Metal-free iodine catalysis represents a sustainable alternative, especially relevant for pharmaceutical manufacturing due to the absence of metal contaminants.
- Electrocyclization strategies, while less efficient, provide valuable synthetic insights and routes to related heterocyclic systems.
- Palladium-catalyzed cross-coupling remains a powerful tool for late-stage diversification, although it is less directly reported for this exact compound.
Chemical Reactions Analysis
2-Aminooxazolo[4,5-c]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of different heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), as well as reducing agents and various nucleophiles and electrophiles . The major products formed from these reactions are often quinoline derivatives with modified functional groups.
Scientific Research Applications
2-Aminooxazolo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 2-Aminooxazolo[4,5-c]quinoline is studied for its potential antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antitumor and antiviral agent.
Mechanism of Action
The mechanism of action of 2-Aminooxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial topoisomerases, preventing DNA replication and transcription . Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 2-aminooxazolo[4,5-c]quinoline and related heterocycles:
Key Observations:
- Oxazolo vs. Thiazolo: Replacing the oxazole sulfur with oxygen alters electronic properties, impacting TLR selectivity. Thiazoloquinolines (e.g., 4-amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline) use Pd-mediated C7 functionalization, while oxazolo derivatives rely on P₂O₅-assisted cyclization .
- Imidazoquinolines: These exhibit broader biological roles (e.g., DU124183 enhances adenosine A3 receptor function ), but their synthesis often requires unstable intermediates like quinoline-N-oxides .
Oxazoloquinolines
- Example: 2-Butyloxazolo[4,5-c]quinoline is synthesized via a one-pot acylation-cyclization sequence using valeroyl chloride and P₂O₅ .
- Limitation : Electron-withdrawing groups (EWGs) at C7 hinder N-oxide formation, necessitating alternative routes (e.g., bromo intermediates for Pd-catalyzed coupling) .
Thiazoloquinolines
- Example: 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline is synthesized via a 7-bromo surrogate, enabling Pd-catalyzed carbonylation without N-oxide intermediates .
Imidazoquinolines
- Example: Imiquimod (1H-imidazo[4,5-c]quinoline-4-amine) is synthesized via thermal electrocyclic reactions or Niementowski cyclization .
Biological Activity
2-Aminooxazolo[4,5-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound 2-Aminooxazolo[4,5-c]quinoline features a fused quinoline and oxazole structure, which contributes to its pharmacological properties. The synthesis typically involves a thiourea formation followed by a cyclization process, allowing for efficient production of the compound .
Mechanisms of Biological Activity
The biological activity of 2-Aminooxazolo[4,5-c]quinoline can be attributed to several mechanisms:
- Antitumor Activity : This compound exhibits significant anticancer properties through the induction of apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer .
- Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases .
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of Alzheimer's disease .
Biological Activity Profile
The following table summarizes the biological activities associated with 2-Aminooxazolo[4,5-c]quinoline:
Case Studies
- Anticancer Activity : A study evaluated the effects of 2-Aminooxazolo[4,5-c]quinoline on MV-4-11 acute myeloid leukemia cells. The compound demonstrated an IC50 value of 0.12 μM, indicating potent antileukemic activity. The selectivity index was calculated as 79.5, showing significantly lower toxicity towards normal peripheral blood mononuclear cells compared to cancer cells .
- Neuroprotective Effects : In a model simulating Parkinson's disease using SH-SY5Y neuronal cells, derivatives of 2-Aminooxazolo[4,5-c]quinoline were tested for their ability to prevent cell death induced by MPP+. Results showed that these compounds not only reduced cellular superoxide levels but also preserved mitochondrial membrane potential more effectively than established neuroprotective agents like ebselen .
Q & A
Q. Basic Characterization
- HPLC : A validated reversed-phase method using a C18 column (Phenomenex Luna-RP-C18) with UV detection at 260 nm effectively separates 2-aminooxazolo[4,5-c]quinoline from impurities. Mobile phase: 1% H₃PO₄ in water (Solvent A) and acetonitrile (Solvent B) .
- NMR/IR : ¹H/¹³C NMR confirms regiochemistry, while IR identifies functional groups (e.g., NH₂ stretches at 3300–3500 cm⁻¹) .
Advanced Analysis - X-ray crystallography : Resolves ambiguous regiochemistry in polycyclic systems.
- High-resolution mass spectrometry (HRMS) : Validates molecular formulae for novel derivatives .
How do structural modifications of 2-aminooxazolo[4,5-c]quinoline impact bioactivity?
Anti-inflammatory Activity
Substitution at the 2-position with alkylamino or anilino groups enhances cyclooxygenase (COX-1/COX-2) inhibition. For instance, 2-(4-fluorophenyl)amino derivatives show IC₅₀ values < 1 µM, outperforming unsubstituted analogs. Activity correlates with electron-withdrawing substituents improving binding to COX active sites .
Neuroprotective Potential
5,6-Dihydropyrido-imidazo[4,5-c]quinoline derivatives exhibit dual cholinesterase inhibition and CB2 receptor modulation. The presence of a 7-benzyloxy group increases blood-brain barrier permeability, critical for Alzheimer’s disease applications .
What advanced strategies improve reaction yields in multi-step syntheses?
- Catalytic Systems : Use of SnCl₂·2H₂O for selective reduction of nitro or azide intermediates minimizes side reactions .
- Microwave-assisted cyclization : Reduces reaction time from hours to minutes (e.g., 15 min for isoxazolo[4,5-c]quinoline synthesis) while improving yields by 15–20% .
- Flow chemistry : Enables scalable production of intermediates like thioureidoisoquinolines with >90% purity .
How can conflicting data on reaction pathways be resolved?
Contradictions often stem from solvent or reagent choice. For example, bromine-mediated thiocyanation in acetic acid favors C-8 substitution in isoquinoline systems, whereas K₃Fe(CN)₆ in NaOH promotes C-4 cyclization. Computational studies (DFT) modeling frontier molecular orbitals can predict regioselectivity trends, guiding reagent selection .
What are the emerging applications of 2-aminooxazolo[4,5-c]quinoline in targeted drug design?
- Kinase Inhibition : Imidazo[4,5-c]quinoline derivatives (e.g., NVP-BEZ235) inhibit PI3K/mTOR pathways via H-bond interactions with Val-851 and Asp-933 residues, showing promise in oncology .
- Immunomodulation : Derivatives with phenethyl-N-1 branched groups act as TLR7/8 agonists, advancing as adjuvants in antiviral therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
